molecular formula C14H14N4O B15114701 N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide

N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide

Cat. No.: B15114701
M. Wt: 254.29 g/mol
InChI Key: LCXVIILKUPTVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of pyridine rings in its structure enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide typically involves the reaction of pyridine-2-yl azetidine with pyridine-3-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative coupling reagents or catalysts that are more cost-effective and environmentally friendly may be explored.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine rings, leading to a wide range of derivatives.

Scientific Research Applications

N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for activity against various biological targets, including enzymes and receptors.

    Medicine: Due to its potential pharmacological properties, it may be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can influence its binding affinity and specificity. The azetidine ring may also contribute to the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine-2-yl group and amide functionality, making them structurally similar.

    3-bromoimidazo[1,2-a]pyridines: These compounds contain a pyridine ring fused to an imidazole ring, which is structurally related to the azetidine ring in the target compound.

Uniqueness

N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide is unique due to the presence of both pyridine and azetidine rings in its structure. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds. The azetidine ring, in particular, can impart unique conformational and electronic properties that may enhance its interactions with biological targets or its performance in industrial applications.

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

N-(1-pyridin-2-ylazetidin-3-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H14N4O/c19-14(11-4-3-6-15-8-11)17-12-9-18(10-12)13-5-1-2-7-16-13/h1-8,12H,9-10H2,(H,17,19)

InChI Key

LCXVIILKUPTVQR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.